molecular formula C14H13N B13121855 1,5-Dimethyl-9H-carbazole CAS No. 51640-60-9

1,5-Dimethyl-9H-carbazole

Cat. No.: B13121855
CAS No.: 51640-60-9
M. Wt: 195.26 g/mol
InChI Key: DEQROWVQAJBTMI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-9H-carbazole is a synthetically derived organic compound based on the versatile tricyclic carbazole scaffold, which consists of two benzene rings fused to a central pyrrole ring . This structure features a large, conjugated π-system, granting it desirable electronic and charge-transport properties that are valuable across multiple research fields . The specific methylation pattern at the 1 and 5 positions of the carbazole nucleus is of significant interest for fine-tuning the compound's physicochemical characteristics and biological interactions. In medicinal chemistry and pharmacology research , carbazole derivatives are extensively investigated for their broad spectrum of biological activities. While research on this specific dimethylated analog is evolving, the carbazole class has demonstrated notable anticancer potential in preclinical studies, with some derivatives acting as inhibitors of crucial DNA-processing enzymes like topoisomerase I and II . Other carbazole-based compounds are being explored for their antidiabetic properties, with mechanisms including the modulation of glucose metabolism and protection of pancreatic β-cells from damage . Furthermore, the scaffold is known for anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities, making it a privileged structure in drug discovery . In materials science , the carbazole core is a foundational building block. Its rigid, planar structure and ability to transport charge efficiently make it an excellent candidate for use in organic light-emitting diodes (OLEDs) as a host material in the emissive layer . Researchers utilize derivatives like this compound to develop advanced organic electronic materials, including photoconductive polymers and dyes . Handling and Regulatory Information: This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, nor for direct application in humans or animals. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's biosafety and chemical hygiene guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51640-60-9

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

1,5-dimethyl-9H-carbazole

InChI

InChI=1S/C14H13N/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8,15H,1-2H3

InChI Key

DEQROWVQAJBTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC(=C3NC2=CC=C1)C

Origin of Product

United States

Synthetic Methodologies for 1,5 Dimethyl 9h Carbazole and Its Functionalized Derivatives

Direct Methylation Strategies

Direct methylation strategies involve the introduction of methyl groups onto a pre-existing carbazole (B46965) scaffold or a precursor that will ultimately form the carbazole ring. These methods can be challenging in terms of regioselectivity, but offer a straightforward approach if the starting materials are readily available.

Friedel-Crafts Acylation Followed by Reduction Approaches

The Friedel-Crafts acylation provides a classic method for the introduction of acyl groups onto aromatic rings, which can then be reduced to the corresponding alkyl groups. In the context of synthesizing 1,5-dimethyl-9H-carbazole, this would typically involve the acylation of a suitable carbazole precursor followed by reduction. For instance, the acylation of 3-methylindole, a potential precursor, can be achieved using reagents like acetic anhydride. The resulting ketone can then be reduced to the methyl group, leading to the formation of the dimethylated carbazole. The regioselectivity of the acylation is a critical factor in determining the final substitution pattern.

Reaction StepReagents and ConditionsProduct
Acylation3-methylindole, Acetic Anhydride, Catalyst (e.g., Amberlyst-15)Acylated intermediate
ReductionAcylated intermediate, Reducing agent (e.g., Wolff-Kishner or Clemmensen reduction)This compound

Regioselective Synthesis from Substituted Anilines via Ullmann Coupling

The Ullmann condensation is a powerful tool for the formation of carbon-nitrogen bonds, and it can be employed in the synthesis of carbazoles through the coupling of an aniline (B41778) derivative with a suitably substituted aryl halide. For the regioselective synthesis of this compound, a potential route involves the coupling of 2-bromo-m-xylene (B44306) with an appropriate aminotoluene derivative in the presence of a copper catalyst. The subsequent intramolecular cyclization of the resulting diarylamine would yield the desired carbazole. The choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity.

Reactant 1Reactant 2CatalystProduct
Substituted AnilineSubstituted Aryl HalideCopper-based catalystDiaryl-amine intermediate
Diaryl-amine intermediate--This compound

Cyclization and Ring-Closure Reactions

Cyclization reactions form the core of many carbazole syntheses, constructing the heterocyclic ring system from acyclic or partially cyclized precursors. These methods often provide excellent control over the substitution pattern of the final product.

Base-Catalyzed Intramolecular Cyclization Protocols

Base-catalyzed intramolecular cyclization offers a route to carbazoles from appropriately functionalized biphenyl (B1667301) precursors. For the synthesis of this compound, a plausible precursor would be N-(2'-methyl-[1,1'-biphenyl]-2-yl)acetamide. Treatment of this substrate with a strong base can induce cyclization to form the carbazole ring system. The reaction proceeds through the deprotonation of the amide nitrogen, followed by nucleophilic attack on the adjacent aromatic ring.

Starting MaterialBaseProductYield (%)
2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilinesPotassium tert-butoxide or Potassium 3-ethylpentanoxide5-substituted carbazoles36-65
Acetamide analogues of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilinesPotassium tert-butoxide or Potassium 3-ethylpentanoxide5-substituted carbazoles53-86

Thermal Cyclization of Indole (B1671886) Precursors

Thermal cyclization reactions can be employed to construct the carbazole framework from suitably substituted indole precursors. While direct evidence for the synthesis of this compound via this method is not prevalent, analogous reactions suggest its feasibility. For instance, the reaction of 2-ethylindole with but-3-en-2-one (B6265698) at elevated temperatures, often in the presence of a catalyst, can lead to the formation of dimethylcarbazoles. The specific substitution pattern of the product is dependent on the starting materials and the reaction mechanism.

Cadogan Ring-Closing Steps in Dibromobiphenyl Pathways

The Cadogan reaction is a widely utilized method for the synthesis of carbazoles, involving the reductive cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents. This method is particularly effective for creating the central pyrrole (B145914) ring of the carbazole nucleus. To synthesize this compound, the starting material would be 2-nitro-2',6'-dimethylbiphenyl. The reaction with a reducing agent like triphenylphosphine (B44618) or triethyl phosphite (B83602) leads to the deoxygenation of the nitro group and subsequent cyclization to form the carbazole. Microwave-assisted Cadogan reactions have been shown to significantly reduce reaction times and improve yields.

Starting MaterialReagentConditionsProductYield (%)
2-NitrobiphenylTriphenylphosphine1,2-Dichlorobenzene, reflux, 10 h9H-Carbazole-1-carboxylic acid methyl ester & 9H-Carbazole-3-carboxylic acid methyl ester96 (mixture)
2-NitrobiphenylTriphenylphosphineMicrowave, 200 W, 2 minCarbazole96

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and carbazole synthesis is no exception. Palladium, copper, and rhodium catalysts have been extensively employed in the construction of the carbazole core and the introduction of functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in many carbazole syntheses. mit.edu

One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. For the synthesis of functionalized dimethyl-9H-carbazoles, this can be applied by coupling a suitably substituted boronic acid with a halogenated carbazole precursor, or vice-versa. For instance, a method for the preparation of 6-aryl-1,4-dimethyl-9H-carbazoles has been described, which involves the Suzuki-Miyaura cross-coupling of (5,8-dimethyl-9H-carbazol-3-yl)boronic acid with various (hetero)aryl halides. nih.gov This approach allows for the introduction of a wide range of aryl groups at the 6-position of the 1,4-dimethyl-9H-carbazole core.

Another key palladium-catalyzed reaction is the Buchwald-Hartwig amination , which is a versatile method for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction can be employed in the final ring-closing step to form the pyrrole ring of the carbazole. A one-pot synthesis of 9H-carbazoles has been developed using a microwave-assisted palladium-catalyzed tandem reaction that combines a Buchwald-Hartwig amination with a direct arylation. organic-chemistry.org This methodology utilizes anilines and 1,2-dihaloarenes as starting materials and has been shown to be compatible with a variety of functional groups. organic-chemistry.orgresearchgate.net

Reaction Type Starting Materials Catalyst/Reagents Product Type Reference
Suzuki-Miyaura Coupling(5,8-dimethyl-9H-carbazol-3-yl)boronic acid, (hetero)aryl halidesPd catalyst6-Aryl-1,4-dimethyl-9H-carbazoles nih.gov
Buchwald-Hartwig Amination / Direct ArylationAnilines, 1,2-dihaloarenesPd nanocatalyst, Cs2CO3, DMSO, microwave9H-Carbazoles organic-chemistry.org

This table provides a summary of palladium-catalyzed cross-coupling reactions for the synthesis of dimethyl-9H-carbazole derivatives.

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of carbazoles, particularly through C-N bond formation via amidation reactions. researchgate.net These methods often offer a cost-effective and efficient alternative to palladium-catalyzed systems.

A significant approach involves the intramolecular C-H amination of 2-aminobiphenyls. acs.org This copper-catalyzed dehydrogenative cyclization proceeds in the presence of a suitable oxidant, such as air, to afford N-H carbazoles directly. acs.org This method is attractive due to its atom economy and the avoidance of pre-functionalized starting materials. Additionally, copper-catalyzed oxidative C-H amination of carbazole derivatives with cyclic ethers has been reported, demonstrating the utility of copper in functionalizing the carbazole core. epa.gov

Reaction Type Starting Materials Catalyst/Reagents Product Type Reference
Intramolecular C-H Amination2-AminobiphenylsCu cocatalyst, air (oxidant)N-H Carbazoles acs.org
Oxidative C-H AminationCarbazole derivatives, cyclic ethersCuCl2/bipy, di-tert-butyl peroxideα-C-aminated carbazole derivatives epa.gov

This table summarizes copper-catalyzed amidation approaches for the synthesis of carbazoles and their derivatives.

Rhodium catalysis has enabled the development of novel strategies for the synthesis of carbazoles through C-H bond functionalization. nih.gov These reactions offer a direct and efficient way to construct the carbazole skeleton by forming C-C or C-N bonds at otherwise unreactive C-H positions.

One such approach involves the rhodium(II)-catalyzed intramolecular C-H amination of aryl sulfilimines. This method provides a mild route to unprotected carbazoles and related heterocycles, using sulfilimines as a safe and reactive nitrene source. nih.gov Another strategy utilizes the iridium(III)-catalyzed intramolecular C-H amination of 2-aminobiphenyls to produce N-H carbazoles. acs.org Although this example uses iridium, it highlights the potential of group 9 metals in catalyzing such transformations. The direct addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization, has also been achieved using a rhodium(III) catalyst to synthesize N-aryl-2H-indazoles, which are structurally related to carbazoles. nih.gov

Reaction Type Starting Materials Catalyst/Reagents Product Type Reference
Intramolecular C-H AminationAryl sulfiliminesRh(II) catalyst or visible lightUnprotected carbazoles nih.gov
Intramolecular C-H Amination2-AminobiphenylsIr(III) catalyst, Cu cocatalyst, airN-H Carbazoles acs.org

This table presents an overview of rhodium-catalyzed C-H functionalization strategies for carbazole synthesis.

Photochemical Synthesis Routes

Photochemical reactions provide a unique and often milder alternative to traditional thermal methods for the synthesis of carbazoles. These reactions typically involve the photocyclization of diaryl- or triarylamines. acs.orgacs.org

The photocyclization of diphenylamines to carbazoles is a well-established method that can be induced by UV light. researchgate.net More recently, visible-light-mediated syntheses have been developed, offering a more sustainable approach. nih.gov These reactions can be performed under continuous-flow conditions, which can improve reaction efficiency and scalability. nih.gov The electronic properties of the substituents on the triarylamine precursors can influence the reaction yield, with electron-rich groups generally leading to higher yields. nih.gov An iron-based catalyst system, Fe(phen)32/O2, has also been developed for the photochemical synthesis of carbazoles under continuous flow, demonstrating the potential for more sustainable catalytic systems. acs.org

Method Starting Materials Conditions Product Type Reference
UV-mediated photocyclizationTriarylaminesUV light, continuous flowCarbazoles nih.gov
Visible-light-mediated photocyclizationTriarylaminesVisible light, photoredox catalyst, continuous flowCarbazoles nih.gov
Iron-catalyzed photocyclizationDiarylaminesFe(phen)32, O2, continuous flowCarbazoles acs.org

This table outlines various photochemical routes for the synthesis of carbazoles.

Alternative Synthetic Pathways for Dimethyl-9H-carbazole Derivatives

Beyond metal-catalyzed and photochemical methods, several other synthetic strategies have been developed for the construction of the carbazole framework, often starting from readily available precursors.

Given the structural similarity, indoles are logical and widely used precursors for the synthesis of carbazoles. rsc.org A common and powerful strategy involves the Diels-Alder reaction of a 2- or 3-vinylindole with a suitable dienophile. nih.govnih.govumn.edu This [4+2] cycloaddition reaction forms a tetrahydrocarbazole intermediate, which can then be aromatized to the corresponding carbazole. nih.gov

The in situ generation of the reactive vinylindole diene from an indole and a ketone or aldehyde, followed by trapping with a dienophile like maleic anhydride, provides a one-pot synthesis of tetrahydrocarbazoles. umn.edu These intermediates can be further manipulated to yield fully aromatized carbazoles. A variety of dienophiles can be employed in this reaction, leading to a wide range of functionalized carbazole derivatives. nih.govmetu.edu.trmetu.edu.tr

Reaction Type Starting Materials Reagents Intermediate/Product Reference
Diels-Alder Reaction2-Vinylindoles, various dienophilesHeat or catalystTetrahydrocarbazoles, Carbazoles nih.gov
One-pot Diels-Alder ReactionIndoles, ketones/aldehydes, maleic anhydrideAcid catalystTetrahydrocarbazole-dicarboxylic anhydrides umn.edu
Domino Diels-Alder Reaction3-(Indol-3-yl)-1,3-diphenylpropan-1-ones, chalconesp-TsOH, DDQPolyfunctionalized carbazoles nih.gov

This table details indole-based precursor routes for the synthesis of carbazole derivatives.

Hydroxydeboronation Reactions for Substituted Carbazoles

The conversion of a boronic acid functional group to a hydroxyl group, known as hydroxydeboronation, represents a valuable strategy for the synthesis of hydroxylated carbazoles. This method is particularly useful as it allows for the introduction of a hydroxyl group at a specific position on the carbazole ring system, guided by the initial boronation reaction. A notable example is the efficient synthesis of 5,8-dimethyl-9H-carbazol-3-ol, a precursor for analogs of the anticancer agent 9-hydroxyellipticine. clockss.org

The synthetic pathway commences with the protection of the nitrogen atom of the carbazole ring, a crucial step to prevent interference in the subsequent lithiation and boronation steps. The starting material, 6-bromo-1,4-dimethyl-9H-carbazole, is first N-protected, for example with a Boc (tert-butyloxycarbonyl) group. This is followed by a lithiation-boronation sequence to install the boronic acid moiety. The final and key step is the hydroxydeboronation of the N-protected carbazol-3-yl-boronic acid derivative, which is achieved under mild conditions using hydrogen peroxide. clockss.org The Boc protecting group can then be removed under acidic conditions to yield the desired 3-hydroxycarbazole derivative. clockss.org Attempting the hydroxydeboronation directly on an N-unprotected carbazole boronic acid results in a significantly lower yield of the final product. clockss.org

Interactive Table 1: Synthetic Steps for 5,8-dimethyl-9H-carbazol-3-ol via Hydroxydeboronation

Step Starting Material Reagents Intermediate/Product Yield
1 6-bromo-1,4-dimethyl-9H-carbazole (Boc)₂O N-Boc-6-bromo-1,4-dimethyl-9H-carbazole -
2 N-Boc-6-bromo-1,4-dimethyl-9H-carbazole n-BuLi, B(OMe)₃ N-Boc-5,8-dimethyl-9H-carbazol-3-yl-boronic acid -
3 N-Boc-5,8-dimethyl-9H-carbazol-3-yl-boronic acid H₂O₂ N-Boc-5,8-dimethyl-9H-carbazol-3-ol -

Mannich Condensation Approaches for Carbazole Conjugates

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the aminoalkylation of acidic protons located on a variety of substrates. wikipedia.org This reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org The mechanism begins with the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile and reacts with the nucleophile (the enol form of the active hydrogen compound). wikipedia.org

In the context of carbazole chemistry, the Mannich reaction has been employed to synthesize various carbazole conjugates. For instance, carbazole Mannich bases can be synthesized using 4-hydroxycarbazole (B19958) as the substrate. The phenolic ring of 4-hydroxycarbazole provides the active hydrogen necessary for the reaction. In a specific example, the reaction of 4-hydroxycarbazole with benzaldehyde (B42025) and pyrrolidine (B122466) under reflux conditions in dioxane yielded 3-(phenyl(pyrrolidine-1-yl)methyl)-9H-carbazol-4-ol. oarjbp.com This demonstrates the utility of the Mannich reaction in attaching complex side chains to the carbazole nucleus, thereby creating functionalized carbazole conjugates. oarjbp.com

Interactive Table 2: Example of Mannich Condensation for a Carbazole Conjugate

Substrate Aldehyde Amine Solvent Product

This approach allows for the incorporation of diverse amine-containing moieties onto the carbazole scaffold, paving the way for the synthesis of a wide array of carbazole conjugates with potentially interesting chemical and biological properties.

Reaction Mechanisms and Mechanistic Studies of Dimethyl 9h Carbazole Transformations

Mechanistic Insights into Electrophilic Substitution on Carbazole (B46965) Cores

Electrophilic aromatic substitution (EAS) is a cornerstone reaction for functionalizing aromatic systems like carbazole. The mechanism of EAS on the carbazole core is heavily influenced by the electron-rich nature of the bicyclic aromatic system and the directing effects of the heteroatom and existing substituents.

The carbazole nucleus is highly reactive towards electrophiles. Theoretical calculations and experimental data indicate that the most electron-rich positions, and therefore the most likely sites for electrophilic attack, are C3, C6, and the nitrogen atom (N9). However, substitution on the nitrogen typically proceeds via a different, nucleophilic pathway after deprotonation. For ring substitution, the positions para to the nitrogen (C3 and C6) are electronically activated. In 1,5-Dimethyl-9H-carbazole, the existing methyl groups at C1 and C5 also act as activating, ortho- and para-directing groups.

The generally accepted mechanism for EAS involves a two-stage process, beginning with the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. wikipedia.org

Formation of the σ-complex: The electrophile (E⁺) attacks the π-electron system of the carbazole ring, forming a new C-E bond and a delocalized carbocation. The stability of this intermediate is key to the reaction's regioselectivity. For attack at the C3 position of a generic carbazole, the positive charge can be delocalized over the aromatic system, including onto the nitrogen atom, which provides significant stabilization.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted carbazole product.

Recent studies, however, have challenged the universal applicability of the obligatory σ-complex intermediate. wikipedia.org Computational and experimental results for reactions like halogenation and nitration in nonpolar solvents suggest that the mechanism can be concerted, proceeding through a single transition state without the formation of a stable arenium ion. wikipedia.org The specific pathway, whether stepwise or concerted, can be influenced by the nature of the electrophile, the solvent, and the presence of catalysts. jakami.de For this compound, the combined directing effects of the nitrogen atom and the two methyl groups would channel incoming electrophiles primarily to the C3, C6, and C8 positions.

The table below summarizes the directing effects of the functional groups on the this compound core.

GroupPositionType of DirectorActivating/Deactivating
Amine (-NH-)N9Ortho, ParaStrongly Activating
Methyl (-CH₃)C1Ortho, ParaActivating
Methyl (-CH₃)C5Ortho, ParaActivating

This table provides a qualitative summary of the directing effects pertinent to electrophilic aromatic substitution on the this compound scaffold.

Investigation of Radical Processes in Carbazole Synthesis

While many carbazole syntheses proceed through ionic or pericyclic mechanisms, several important methods involve radical intermediates for the crucial ring-forming step. These processes offer alternative pathways that are often tolerant of a wider range of functional groups.

A classic example is the Graebe-Ullmann reaction , which synthesizes carbazoles from N-phenyl-1,2-diaminobenzenes. wikipedia.org The mechanism involves diazotization of the primary amine, which forms a benzotriazole (B28993) intermediate. Subsequent thermal decomposition of this triazole generates nitrogen gas and a diradical species. youtube.comchempedia.info Intramolecular radical combination (cyclization) of this diradical intermediate then forms the carbazole ring. While the exact mechanism has been subject to limited detailed study, the involvement of a diradical intermediate is widely presumed. youtube.com

The key steps of the radical pathway in the Graebe-Ullmann synthesis are:

Formation of Benzotriazole: An N-arylated o-phenylenediamine (B120857) is treated with nitrous acid to form a stable benzotriazole.

Homolytic Cleavage: The triazole is heated, leading to the extrusion of molecular nitrogen (N₂) via homolytic cleavage of the N-N bonds.

Diradical Intermediate: This step is thought to produce a diradical intermediate where one radical is centered on the nitrogen atom and the other on a carbon of the adjacent phenyl ring. youtube.com

Intramolecular Cyclization: The two radical centers combine to form a new C-C bond, yielding the stable tricyclic carbazole system. youtube.com

Oxidative free-radical cyclization reactions, often mediated by transition metals like manganese(III) acetate, also provide a route to heterocyclic systems and can be applied to carbazole synthesis. thieme-connect.de These reactions typically involve the generation of a radical on a side chain, which then attacks one of the aromatic rings in an intramolecular fashion to forge the new heterocyclic ring.

Nucleophilic Substitution Pathways at the N9 Position

The nitrogen atom of the carbazole ring, specifically the N-H proton, is acidic (pKa ≈ 17 in DMSO). This allows for deprotonation by a suitable base to form the carbazolide anion. This anion is a potent nucleophile and can readily participate in nucleophilic substitution reactions, providing a primary pathway for functionalization at the N9 position.

The general mechanism for N-alkylation or N-arylation is a two-step process:

Deprotonation: A base, such as potassium hydroxide, sodium hydride, or an organolithium reagent, abstracts the acidic proton from the N9 position of the carbazole. This generates the resonance-stabilized carbazolide anion.

Nucleophilic Attack: The carbazolide anion then acts as a nucleophile, attacking an electrophilic substrate (e.g., an alkyl halide or an activated aryl halide). This step proceeds via a standard Sₙ2 or SₙAr mechanism, forming a new N-C bond and yielding the N9-substituted carbazole.

This pathway is fundamental to the synthesis of a vast array of N-substituted carbazoles, including the N-ethyl carbazole derivatives mentioned in several synthetic studies. youtube.comresearchgate.net The choice of base and solvent is critical for the efficiency of the reaction, with polar aprotic solvents like DMF or DMSO often being employed to solvate the cation and enhance the nucleophilicity of the carbazolide anion.

Electrocyclic Reaction Mechanisms in Carbazole Ring Formation

Electrocyclic reactions are a class of pericyclic reactions characterized by the formation of a σ-bond from a conjugated π-system (ring-closing) or the reverse (ring-opening). The formation of the carbazole skeleton can be achieved via a 6π-electrocyclization , a powerful photochemical or thermal reaction.

The most prominent example is the photocyclization of diphenylamines . acs.org In this reaction, a substituted diphenylamine (B1679370) is irradiated with UV light. The mechanism is understood to proceed as follows:

Photoexcitation: The diphenylamine absorbs a photon, promoting it to an excited singlet state.

6π-Electrocyclization: In the excited state, a conrotatory 6π-electrocyclization occurs, forming a new C-C bond between the two phenyl rings and generating a dihydrocarbazole intermediate (specifically, N-phenyl-4a,4b-dihydrocarbazole). researchgate.net

Dehydrogenation/Oxidation: This non-aromatic intermediate is unstable and readily undergoes oxidation. In the presence of an oxidizing agent (like air/oxygen or iodine), it loses two hydrogen atoms to form the fully aromatic and stable carbazole ring system. rsc.orgbenthamdirect.com

This photochemical pathway is a clean and efficient method for generating the carbazole core and has been applied to a wide variety of substituted diphenylamines. researchgate.netnih.gov

Another relevant transformation is the Borsche–Drechsel cyclization , which synthesizes tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones. While primarily an acid-catalyzed rearrangement, the key step involves a heat-induced thieme-connect.comthieme-connect.com-sigmatropic rearrangement, which is another type of pericyclic reaction mechanistically related to electrocyclizations. wikipedia.orgbohrium.com The resulting tetrahydrocarbazole can then be oxidized to the corresponding carbazole.

More recently, domino reactions incorporating electrocyclization have been developed. For example, a 'twofold Heck-6π-electrocyclization' sequence has been used to synthesize dihydrocarbazoles from dihalogenated indoles, which can then be dehydrogenated to carbazoles. thieme-connect.com

Proposed Reaction Pathways for Directed C-H Activation

Palladium-catalyzed directed C-H activation has emerged as a highly efficient and atom-economical strategy for synthesizing carbazoles. These methods typically involve the intramolecular coupling of an N-aryl aniline (B41778) derivative, where a directing group facilitates the activation of a specific C-H bond.

A common approach involves the cyclization of 2-phenylacetanilides. The proposed catalytic cycle, often involving a Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathway, can be summarized as follows:

Coordination and Palladation: The reaction is initiated by the coordination of the palladium(II) catalyst (e.g., Pd(OAc)₂) to the amide group of the substrate. This coordination directs the catalyst to a nearby C-H bond on the adjacent phenyl ring, leading to ortho-palladation and the formation of a palladacycle intermediate.

Reductive Elimination or Oxidative Addition/Reductive Elimination: From this palladacycle, the carbazole can be formed through different pathways depending on the specific reaction conditions and proposed mechanism.

Pd(II)/Pd(0) Pathway: In the presence of an oxidant like Cu(OAc)₂ and O₂, a C-N bond-forming reductive elimination can occur directly from the palladacycle, yielding the carbazole product and a Pd(0) species. The oxidant then reoxidizes Pd(0) back to the active Pd(II) catalyst to complete the cycle.

Pd(II)/Pd(IV) Pathway: In the presence of a strong oxidant like PhI(OAc)₂, the Pd(II) in the palladacycle can be oxidized to a Pd(IV) intermediate. This is followed by a rapid C-N bond-forming reductive elimination from the high-valent palladium center to give the carbazole product and regenerate the Pd(II) catalyst.

These directed C-H activation methods offer significant advantages, including high regioselectivity and the ability to construct complex carbazole structures from readily available starting materials.

The table below outlines the key intermediates and reagents in proposed C-H activation cycles for carbazole synthesis.

Catalytic CycleKey IntermediateTypical CatalystTypical Oxidant
Pd(II)/Pd(0)PalladacyclePd(OAc)₂Cu(OAc)₂ / O₂
Pd(II)/Pd(IV)Pd(IV) complexPd(OAc)₂PhI(OAc)₂

This table summarizes the core components of two prominent proposed mechanistic pathways for palladium-catalyzed directed C-H activation in carbazole synthesis.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 1,5-Dimethyl-9H-carbazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the carbazole (B46965) core and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by their position on the rings and the electronic effects of the methyl substituents and the nitrogen heteroatom. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the arrangement of neighboring protons. The methyl groups at the C1 and C5 positions would likely appear as singlets in the upfield region of the spectrum, characteristic of alkyl protons.

No specific experimental ¹H NMR data for this compound was found in the provided search results. The characterization details described are based on general principles of NMR spectroscopy as applied to carbazole derivatives.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic rings are indicative of their electronic environment. The quaternary carbons, including those to which the methyl groups are attached (C1 and C5) and the carbons at the fusion of the rings (C4a, C4b, C8a, C9a), can be distinguished from the carbons bearing hydrogen atoms (CH). The two methyl carbons would produce signals at the high-field end of the spectrum.

Specific experimental ¹³C NMR data for this compound was not available in the search results. The analysis is based on established principles for interpreting ¹³C NMR spectra of substituted carbazoles.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

N-H Stretching: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine in the carbazole ring.

Aromatic C-H Stretching: Multiple sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be visible in the 700-900 cm⁻¹ range, providing information about the substitution pattern of the aromatic rings.

While general principles of FT-IR spectroscopy for carbazole derivatives are well-established, specific, experimentally obtained FT-IR spectra for this compound were not found in the search results.

FT-Raman spectroscopy provides complementary information to FT-IR. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching vibrations. The symmetric vibrations of the carbazole skeleton would also be prominent. While FT-IR is strong for polar bonds like N-H, Raman spectroscopy would provide clearer data for the carbon framework.

No specific FT-Raman spectral data for this compound could be located in the provided search results.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃N), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carbazoles involve the loss of small molecules or radicals, and the pattern for this compound would likely involve the loss of methyl radicals (•CH₃) or hydrogen cyanide (HCN), leading to characteristic fragment ions. The NIST Chemistry WebBook lists the molecular formula as C₁₄H₁₃N and the molecular weight as 195.26 g/mol , but does not provide an experimental mass spectrum nist.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of analyzing alkylated carbazoles like this compound, GC-MS allows for the separation of isomers and provides distinct mass spectra for identification. The gas chromatographic component separates compounds based on their boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the GC column, they are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern that serves as a molecular fingerprint. For instance, the analysis of carbazole and its halogenated derivatives in human serum samples has been successfully demonstrated using GC coupled with tandem mass spectrometry (MS/MS), showcasing the technique's sensitivity and specificity for this class of compounds. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is an analytical technique that determines the mass-to-charge ratio of ions by measuring the time it takes for them to travel through a flight tube of a known length. Lighter ions travel faster and reach the detector sooner than heavier ions. This method is characterized by its high mass resolution, accuracy, and rapid data acquisition rates. The application of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) has been utilized in the characterization of diesel fractions, which included the identification of this compound. nist.gov This powerful combination allows for the separation of highly complex mixtures with enhanced resolution compared to conventional GC-MS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Techniques such as TOF-MS can operate in high-resolution mode. For carbazole derivatives, HRMS is instrumental in confirming the molecular formula by providing exact mass data. For example, in the synthesis of various carbazole alkaloids, HRMS was used to confirm the elemental composition of the synthesized compounds. rsc.org

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The photophysical properties of this compound, which dictate its potential applications in optoelectronic devices, are investigated using electronic absorption and emission spectroscopy. These techniques provide insights into the electronic transitions and de-excitation pathways of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of carbazole and its derivatives typically exhibits characteristic absorption bands. For the parent carbazole molecule in ethanol (B145695), prominent absorption bands are observed at approximately 292 nm and 322 nm. nih.gov Substituted carbazoles, such as various carbazole-based dyes, show absorption peaks in the range of 240 nm to 400 nm, which are attributed to π-π* and n-π* electronic transitions. rsc.org The specific positions and intensities of these absorption bands can be influenced by the nature and position of substituents on the carbazole ring system. For instance, carbazole-based ligands often exhibit strong absorption in the UV-visible region, contributing to their electro- and photoactive properties. nih.gov

Table 1: Representative UV-Vis Absorption Maxima of Carbazole Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)
CarbazoleEthanol292, 322 nih.gov
Carbazole-based dyesTetrahydrofuran (B95107) (THF)240-260, 290-310, 340-365 rsc.org
2-nitro-3-phenyl-9H-carbazoleDichloromethane260-410 nih.gov

This table presents data for the parent carbazole and related derivatives to illustrate typical absorption ranges for this class of compounds.

Photoluminescence (PL) and Fluorescence Spectroscopy

Photoluminescence (PL) and fluorescence spectroscopy are powerful tools for investigating the emission properties of molecules after they have been excited by absorbing light. Following excitation, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum of carbazole in ethanol shows a peak at around 359.5 nm. nih.gov The emission properties of carbazole derivatives are highly sensitive to their molecular structure and environment.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of carbazole derivatives can vary significantly depending on the substituents and the solvent. For example, a series of fluorescent compounds derived from carbazole showed very high fluorescence quantum yields in solution, in the range of 0.88–1.00. researchgate.net In another study, the substitution of carbazoles at the 3- and 6-positions with tert-butyl groups led to high quantum yields of fluorescence (ΦF 0.72–0.89) in dichloromethane. researchgate.net However, the introduction of certain groups, like a carbaldehyde, can significantly decrease the fluorescence quantum yield. researchgate.net The origin and purity of the carbazole starting material can also have a dramatic impact on the photoluminescence quantum yield of its derivatives, with values for a specific derivative varying from 16.0% to 91.1%. acs.org

Table 2: Fluorescence Quantum Yields of Selected Carbazole Derivatives

Compound TypeSolvent/StateFluorescence Quantum Yield (ΦF)
Carbazole derivativesDichloromethane0.88–1.00 researchgate.net
3,6-di-tert-butyl substituted carbazolesDichloromethane0.72–0.89 researchgate.net
Carbazole derivativesSolid state0.40–0.85 researchgate.net
Pyridine-functionalized carbazoleSolution0.16 (increases to 0.80 upon protonation) rsc.org

This table provides a range of quantum yields for different types of carbazole derivatives to demonstrate the impact of substitution on emission efficiency.

Fluorescence Lifetime Measurements

There is no specific published data detailing the fluorescence lifetime of this compound. While the photophysical properties of the broader carbazole family are a subject of considerable research, particularly for applications in organic electronics, the fluorescence lifetime for this specific isomer has not been reported. General studies on carbazole and its derivatives show that their fluorescence lifetimes can be influenced by substitution patterns and the surrounding environment, but direct measurements for the 1,5-dimethyl derivative are not documented.

Solvent Effects on Emission Properties

No dedicated studies on the solvent effects on the emission properties (solvatochromism) of this compound have been found in the scientific literature. Research on other carbazole derivatives often reveals significant solvatochromic shifts, where the emission wavelength changes with the polarity of the solvent due to intramolecular charge transfer (ICT) characteristics. However, an experimental investigation into how the emission spectrum of this compound behaves in a range of solvents with varying polarities has not been published. Therefore, a data table illustrating these effects cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination

A solved crystal structure for this compound determined by single-crystal X-ray diffraction is not available in public crystallographic databases. While the crystal structures of numerous other carbazole derivatives have been determined to understand their solid-state packing and intermolecular interactions, the specific arrangement of this compound in the solid state, including bond lengths, bond angles, and crystal packing parameters, remains uncharacterized. Consequently, no crystallographic data table can be provided for this compound.

Computational and Theoretical Chemistry Studies of 1,5 Dimethyl 9h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic parameters.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found.

For 1,5-Dimethyl-9H-carbazole, the geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The carbazole (B46965) core is known to be nearly planar. The addition of methyl groups at the C1 and C5 positions would introduce minor steric interactions that could cause slight deviations from perfect planarity. The optimization process quantifies these structural parameters, which are crucial for accurately predicting other molecular properties. While specific optimized parameters for this compound are not widely published, studies on similar carbazole derivatives confirm the general planarity of the fused ring system.

While ground-state calculations describe a molecule in its most stable form, understanding its behavior upon absorbing light requires studying its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. rsc.org Similar to the ground state, the geometry of a molecule can change significantly in an excited state.

Excited-state geometry optimization finds the minimum energy structure of the molecule on the excited-state potential energy surface. This is critical for understanding photophysical processes like fluorescence and phosphorescence. For this compound, optimizing the geometry of the first excited state (S1) would reveal how the bond lengths and angles change upon electronic excitation. These changes are fundamental to predicting the emission wavelength and efficiency, which are key characteristics for applications in organic light-emitting diodes (OLEDs). nih.gov

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. youtube.comnih.gov

The simulation provides a set of vibrational modes, each with a specific frequency and intensity. For this compound, these calculations would predict characteristic vibrational frequencies for the C-H stretching of the aromatic rings and methyl groups, C-N stretching, and various ring deformation modes. Comparing these simulated spectra with experimental data is a powerful method for structural confirmation. The theoretical vibrational modes can be precisely animated, aiding in the assignment of peaks observed in experimental IR and Raman spectroscopy. youtube.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing the electronic and optical properties of molecules, as well as their chemical reactivity. irjweb.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate an electron. The LUMO is the innermost empty orbital and represents the ability to accept an electron. The energy levels of these orbitals are critical parameters for organic electronic materials.

Table 1: Representative Calculated HOMO/LUMO Energy Levels for Substituted Carbazoles

CompoundMethodHOMO (eV)LUMO (eV)
9H-CarbazoleB3LYP/6-31G(d,p)-5.65-0.75
9-Methyl-9H-carbazoleB3LYP/6-31G(d,p)-5.58-0.72
3,6-Dimethyl-9H-carbazoleB3LYP/6-31G(d,p)-5.41-0.68

This table presents illustrative data for related compounds to show general trends. The values are representative and can vary with the specific computational method.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (E_gap). This gap is a crucial parameter that correlates with the molecule's electronic properties and stability. edu.krdresearchgate.net

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. The energy gap is also directly related to the optical properties of the molecule; it corresponds roughly to the lowest energy electronic transition, which determines the wavelength of light the molecule absorbs and emits. nankai.edu.cn

For this compound, the electron-donating methyl groups are expected to raise the HOMO level more significantly than the LUMO level, leading to a slight reduction in the HOMO-LUMO gap compared to unsubstituted carbazole. This tuning of the energy gap is a fundamental strategy in designing organic materials for specific electronic applications, such as adjusting the color of emission in OLEDs or optimizing the absorption spectrum in organic solar cells. iaamonline.org A smaller energy gap typically corresponds to absorption at longer wavelengths (a red shift). nankai.edu.cn

Electronic Properties and Charge Transfer Studies

The electronic properties of carbazole derivatives are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Computational studies are crucial for understanding charge transport mechanisms and designing materials with improved performance.

Ionization Potentials and Electron Affinities

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule. These values are fundamental for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. They are critical for predicting the charge injection and transport capabilities of a material in electronic devices.

For the parent compound, carbazole, the experimental ionization energy has been determined to be approximately 7.57 ± 0.03 eV. nist.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the adiabatic and vertical IP and EA for this compound. The methyl groups are expected to have an electron-donating effect, which would typically lower the ionization potential compared to the unsubstituted carbazole.

Table 1: Representative Calculated Ionization Potential (IP) and Electron Affinity (EA) Data (Note: The following data are illustrative for a carbazole derivative and not specific to this compound due to the absence of specific literature values.)

PropertyMethodBasis SetCalculated Value (eV)
Vertical Ionization PotentialB3LYP6-311G(d,p)7.35
Adiabatic Ionization PotentialB3LYP6-311G(d,p)7.20
Vertical Electron AffinityB3LYP6-311G(d,p)-0.15
Adiabatic Electron AffinityB3LYP6-311G(d,p)0.05

Charge Mobility and Marcus Electron Transfer Theory Applications

Charge mobility is a measure of how quickly an electron or a hole can move through a material when an electric field is applied. It is a key parameter for the performance of organic semiconductors. Marcus theory provides a framework for understanding the rates of electron transfer reactions between molecules. wikipedia.orgprinceton.edu

The rate of electron transfer (k_ET) is dependent on three main factors: the electronic coupling between the donor and acceptor molecules, the driving force of the reaction (ΔG°), and the reorganization energy (λ). libretexts.orglibretexts.org The reorganization energy has two components: an inner-sphere contribution from changes in the geometry of the molecules and an outer-sphere contribution from the rearrangement of the surrounding solvent or matrix molecules. wikipedia.orglibretexts.org

Computational studies can estimate the reorganization energy for both hole and electron transport in this compound. A lower reorganization energy is desirable as it generally leads to a higher charge transfer rate. mdpi.com Studies on various carbazole-based systems have utilized Marcus theory to explain their charge-transfer kinetics. rsc.org

Table 2: Illustrative Parameters from Marcus Theory Calculations (Note: These values are hypothetical for this compound.)

ParameterDescriptionTypical Calculated Value (eV)
Hole Reorganization Energy (λ_h)Energy required to distort a neutral molecule to the cation geometry and vice versa.0.20 - 0.35
Electron Reorganization Energy (λ_e)Energy required to distort a neutral molecule to the anion geometry and vice versa.0.25 - 0.40
Electronic Coupling (V)Measure of the interaction between adjacent molecules.0.01 - 0.10

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. orientjchem.org It helps in identifying the regions that are rich or deficient in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. The MEP map is plotted on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral potential. orientjchem.org

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the carbazole ring due to its lone pair of electrons, making it a site for electrophilic attack. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its acidic character. The aromatic rings would show a mix of potentials, influencing how the molecule interacts with other molecules, for instance, through π-π stacking. mdpi.com

Mulliken Population and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to determine the partial atomic charges and analyze charge distribution and bonding within a molecule.

Mulliken analysis partitions the total electron density among the atoms in a molecule. While it is a widely used method, its results can be sensitive to the choice of basis set.

NBO analysis provides a more intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. wisc.edu It gives information about charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which can be quantified by second-order perturbation theory. These interactions, or delocalizations, are key to understanding molecular stability and reactivity. For this compound, NBO analysis could reveal hyperconjugative interactions and the extent of electron delocalization across the carbazole core.

Table 3: Example of Calculated Atomic Charges using Mulliken and NBO Methods (Note: These values are hypothetical and serve as an illustration.)

Atom (Position)Mulliken Charge (a.u.)NBO Charge (a.u.)
N (9)-0.45-0.60
C (1)-0.10-0.15
C (4a)0.150.20
C (5)-0.12-0.18
H (on N)0.300.40

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for calculating the electronic excited-state properties of molecules. rsc.orgrsc.org It is widely used to predict UV-Vis absorption and emission spectra, as well as to understand the nature of electronic transitions. rsc.org

For this compound, TDDFT calculations can provide the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the character of the transitions (e.g., π-π* or n-π). Studies on carbazole and its derivatives have shown that their photophysical properties are dominated by π-π transitions within the aromatic system. researchgate.netmdpi.com TDDFT can also be used to optimize the geometry of the first excited state (S1), which is crucial for simulating fluorescence spectra and understanding the relaxation processes after photoexcitation. researchgate.net However, for systems with significant charge-transfer character, the accuracy of standard TDDFT functionals can be a limitation. nih.gov

Table 4: Representative TDDFT Calculated Excitation Energies and Oscillator Strengths (Note: Data are illustrative for a carbazole derivative.)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.653400.08HOMO -> LUMO
S23.903180.15HOMO-1 -> LUMO
S34.252920.50HOMO -> LUMO+1

Solvent Effect Modeling (e.g., Polarizable Continuum Model)

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Solvent effect models are computational methods used to account for the presence of a solvent in theoretical calculations. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. q-chem.comgaussian.com

In PCM, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. researchgate.net The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of molecular properties in solution. gaussian.com

For this compound, PCM can be used in conjunction with DFT and TDDFT to predict how its electronic and spectroscopic properties change in different solvents. For instance, polar solvents are expected to stabilize charge-separated states, which can lead to shifts in absorption and emission spectra (solvatochromism). PCM is essential for accurately modeling reaction pathways and excited-state dynamics in solution. q-chem.comresearchgate.net

Electrochemical Characterization and Redox Behavior of Dimethyl 9h Carbazole Derivatives

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a primary technique used to investigate the redox behavior of electroactive species like carbazole (B46965) derivatives. iieta.org It provides crucial information about the oxidation and reduction potentials, the stability of the generated species, and the kinetics of electron transfer.

The electrochemical oxidation of carbazole and its derivatives typically begins with a one-electron process to form a radical cation. frontiersin.org For many 9-substituted carbazoles, including those with alkyl groups, the onset oxidation potential appears at approximately +1.0 V versus a Saturated Calomel Electrode (SCE). frontiersin.org Specifically, 9-methyl-9H-carbazole exhibits an oxidation peak between +1.0 and +1.1 V/SCE. researchgate.net The oxidation of carbazole monomers leads to the formation of these unstable radical cations, which can then undergo further reactions. mdpi.com

Studies on various carbazole derivatives reveal that the substitution pattern significantly influences the redox potential. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The reversibility of the redox process, indicated by the ratio of the anodic to cathodic peak currents (ipa/ipc), provides insight into the stability of the generated radical cation. iieta.org For many carbazole derivatives, the initial oxidation is irreversible due to the high reactivity of the radical cation, which rapidly undergoes coupling reactions. researchgate.netnsf.govntu.edu.tw

Table 1: Oxidation Potentials of Selected Carbazole Derivatives

Compound Onset Oxidation Potential (V vs. SCE) Peak Oxidation Potential (V vs. SCE)
Carbazole 1.05 frontiersin.org 1.1 mdpi.com
9-ethyl-9H-carbazole ~1.0 frontiersin.org -
9-methyl-9H-carbazole - 1.0 - 1.1 researchgate.net

Note: The values are approximate and can vary based on experimental conditions such as solvent, supporting electrolyte, and scan rate.

Electrochemical Stability and Oxidation Processes

The stability of the electrochemically generated radical cations is a critical factor determining the subsequent chemical pathways. For carbazoles that are unsubstituted at the 3 and 6 positions, the radical cations are highly reactive and tend to dimerize or polymerize. researchgate.netnsf.gov This reactivity often leads to a lack of electrochemical reversibility in the cyclic voltammogram. nsf.gov

The oxidation process of carbazole derivatives is almost always initiated by the formation of a radical cation. researchgate.net The stability of this intermediate dictates the subsequent reactions. The highest electron densities in the carbazole radical cation are located at the 3- and 6-positions, making these sites the most common points for coupling reactions. researchgate.net Substitution at the 9-position (the nitrogen atom) does not prevent this coupling and can lead to the formation of soluble oligomers linked at the 3,6-positions. researchgate.net

The introduction of bulky substituents, such as a mesityl group on the nitrogen atom, can help to stabilize the radical cation and sterically hinder dimerization, leading to more reversible electrochemical behavior. nsf.gov The resulting polycarbazole films, once formed, often exhibit stable electroactivity and can be reversibly switched between their neutral (reduced) and colored (oxidized) states. researchgate.net

Electropolymerization Mechanisms and Processes

Electropolymerization is a common outcome of the electrochemical oxidation of carbazole monomers, leading to the formation of conducting polymer films on the electrode surface. mdpi.com The process is initiated by the oxidation of the monomer to its radical cation.

The generally accepted mechanism for the electropolymerization of carbazole and its 9-substituted derivatives proceeds as follows:

Oxidation: The monomer is oxidized at the electrode surface to form a radical cation. frontiersin.org

Coupling: Two radical cations couple, typically at the 3- and 6-positions, to form a dimer (e.g., a 3,3'-bicarbazyl). frontiersin.orgmdpi.com This step involves the loss of two protons.

Oligomerization/Polymerization: The resulting dimer is more easily oxidized than the monomer. It is subsequently oxidized, and the process of coupling and oxidation continues, leading to the growth of a polymer chain on the electrode surface. frontiersin.org

The deposition of the polymer is often visually confirmed by the appearance of a colored film on the electrode and electrochemically observed through the gradual increase in the current of the redox peaks corresponding to the polymer with successive CV scans. frontiersin.org The properties of the resulting polymer film, such as morphology, thickness, and electroactivity, are highly dependent on the electropolymerization conditions, including the monomer concentration, solvent, supporting electrolyte, and the electrochemical method used (e.g., cyclic voltammetry or chronoamperometry). researchgate.netmdpi.com For instance, the electropolymerization of carbazole is often optimized in acetonitrile (B52724) with lithium perchlorate (B79767) as the supporting salt. frontiersin.org

Electrochemical Impedance Spectroscopy (EIS) for Material Characterization

The experiment involves applying a small amplitude AC voltage signal over a wide range of frequencies and measuring the resulting current response to determine the system's impedance. acs.org The data is typically represented in a Nyquist plot (imaginary impedance vs. real impedance). By fitting this data to an equivalent circuit model, quantitative values for various electrochemical parameters can be extracted. researchgate.net

Common elements in an equivalent circuit for a polymer-coated electrode include:

Rs (Solution Resistance): The resistance of the electrolyte solution.

Rct (Charge Transfer Resistance): Represents the resistance to the Faradaic reactions occurring at the polymer/electrolyte interface. A lower Rct indicates faster charge transfer kinetics.

Cdl (Double-Layer Capacitance): The capacitance of the electrical double layer at the interface.

CPE (Constant Phase Element): Often used instead of a pure capacitor to account for non-ideal behavior and surface heterogeneity. researchgate.net

W (Warburg Impedance): Represents the diffusion of ions within the polymer film.

For polycarbazole films, EIS studies can reveal how the film's capacitive and resistive properties change with the applied potential and with modifications to the polymer structure. This technique is crucial for characterizing the performance of these materials in applications such as supercapacitors and sensors. researchgate.net

Study of Electron Transfer Processes in Dimethylated Carbazole Systems

Carbazole moieties are excellent electron donors, a property that makes them central to the study of intramolecular and intermolecular electron transfer (ET) processes. researchgate.netemu.edu.tr When integrated into larger molecular systems, such as donor-acceptor dyads or dendrimers, the carbazole unit can participate in photoinduced electron transfer (PET). researchgate.netrsc.org

In a typical PET process, the carbazole unit is excited by light, promoting an electron to a higher energy level. nih.gov If a suitable electron acceptor is present and electronically coupled, this excited electron can be transferred from the carbazole to the acceptor, creating a charge-separated state consisting of a carbazole radical cation (Cz•+) and an acceptor radical anion. rsc.org The dynamics of this process can be studied using techniques like time-resolved fluorescence and transient absorption spectroscopy. rsc.org

The efficiency and rate of electron transfer are governed by factors such as the distance between the donor and acceptor, their relative orientation, and the driving force of the reaction (related to their redox potentials). rsc.org Studies on carbazole dendrimers with an iridium-complex core have shown that photoexcitation of the carbazole dendrons leads to the formation of a carbazole cationic radical species, confirming the occurrence of PET. rsc.org Understanding these fundamental electron transfer processes is vital for designing efficient materials for organic light-emitting diodes (OLEDs), photovoltaics, and photocatalysis. rsc.org

Applications in Advanced Materials Research and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Carbazole-based materials are integral to the advancement of OLED and PLED technologies due to their high thermal stability, excellent hole-transporting capabilities, and wide energy bandgaps suitable for hosting various emissive dopants. nih.govrsc.org

Carbazole (B46965) derivatives are widely employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). mdpi.com A key requirement for a host material is to have a triplet energy level higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer from the host to the guest. rsc.org Carbazole-based molecules, known for their high triplet energies, fulfill this requirement, particularly for blue and green emitters. acs.orgresearchgate.net

The rigid structure of the carbazole core contributes to high glass transition temperatures (Tg), which is crucial for the morphological stability and longevity of the OLED device. researchgate.net By incorporating electron-donating carbazole units with electron-accepting moieties like benzimidazole (B57391) or triazine, bipolar host materials can be created. acs.orgresearchgate.net This bipolar nature facilitates balanced injection and transport of both holes and electrons within the emissive layer, leading to improved device efficiency and reduced efficiency roll-off at high brightness. acs.org For instance, carbazole/benzimidazole-based bipolar molecules have been shown to be suitable hosts for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org

Table 1: Performance of Selected Carbazole-Based Host Materials in OLEDs

Host Material TypeEmitter (Guest)Max. External Quantum Efficiency (EQE)ColorReference
Carbazole/Fluorene Derivative (mDCzPF)PtNON18.3%Blue elsevierpure.com
Carbazole/Benzimidazole Derivative (p-CbzBiz)Ir(ppy)₂ (acac)21.8%Green acs.org
Carbazole/Triazine Derivative (TPBDF-Cz1)Green Phosphor>18.61%Green researchgate.netrsc.org
(Tetrafluorovinylphenyl)carbazole Derivative (Cz4FS)Exciplex Emission5.3%Green-Blue acs.org

The electron-rich nature of the nitrogen atom in the carbazole ring makes it an excellent p-type (hole-transporting) semiconductor. nih.govrsc.org This high hole-transport capability is a fundamental reason for its widespread use in the hole-transporting layer (HTL) of OLEDs and other organic electronic devices. nih.govdoaj.org An efficient HTL must have a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the anode's work function and the HOMO level of the emissive layer to ensure efficient hole injection and transport with minimal energy barriers. bohrium.com

Carbazole derivatives can be chemically modified to fine-tune their HOMO levels for optimal energy level alignment. bohrium.com Their inherent thermal stability and ability to form stable amorphous films (high Tg) are also critical for the operational stability of the device. nih.govnih.gov In perovskite solar cells, which share similar charge transport principles with OLEDs, carbazole-based HTMs have demonstrated high power conversion efficiencies, with some derivatives achieving efficiencies over 20%. rsc.org The high mobility and suitable energy levels of these materials facilitate efficient extraction of holes from the perovskite layer to the electrode. bohrium.comrsc.org

Achieving stable and efficient deep-blue emission is a significant challenge in OLED technology. Carbazole derivatives are prime candidates for blue-emitting materials due to their intrinsically wide bandgap and high photoluminescence quantum yield. researchgate.netrsc.org The energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO) can be tuned by chemical modification. For instance, creating donor-acceptor (D-A) structures is a common strategy. researchgate.net

In such molecules, the carbazole unit acts as the electron donor. By pairing it with various electron-accepting moieties and connecting them with π-spacers, the degree of intramolecular charge transfer (ICT) can be controlled. researchgate.net A weaker ICT interaction generally results in a larger HOMO-LUMO gap, leading to emission at shorter wavelengths (i.e., blue light). researchgate.net For example, non-doped deep-blue OLEDs have been fabricated using carbazole-π-imidazole derivatives, achieving CIE coordinates of (0.159, 0.080), which is well within the deep-blue region. researchgate.net The substitution pattern on the carbazole ring also plays a crucial role; for example, tert-butyl groups can help prevent excessive ICT and maintain a wider bandgap for deeper blue emission. researchgate.net

The performance and lifetime of an OLED are critically dependent on the thermal and electrochemical stability of its constituent organic materials. acs.orgrsc.org Carbazole derivatives are known for their high thermal stability, often exhibiting decomposition temperatures (Td, corresponding to 5% weight loss) well above 350-400°C. acs.orgnih.gov This robustness is essential to withstand the thermal stress during the vacuum deposition process used in OLED fabrication and to prevent degradation during device operation. rsc.org

Furthermore, a high glass transition temperature (Tg) is vital for maintaining the morphological stability of the thin films in the device, preventing crystallization or deformation that can lead to short circuits and device failure. acs.orgnih.gov Many carbazole derivatives are designed to be amorphous materials with Tg values exceeding 140°C. nih.gov

Electrochemical stability is equally important. The materials in an OLED must be able to withstand repeated cycles of oxidation and reduction (corresponding to hole and electron injection) without degrading. Cyclic voltammetry studies on various carbazole derivatives have shown that they possess good electrochemical stability, with redox curves remaining nearly identical over multiple cycles. acs.orgresearchgate.net This stability ensures a long operational lifetime for the device.

Table 2: Thermal and Electrochemical Properties of Representative Carbazole Derivatives

Compound TypeDecomposition Temp. (Td)Glass Transition Temp. (Tg)Key FeatureReference
Carbazole/Benzimidazole371-393 °C115-167 °CHigh thermal stability acs.org
Oxetane-functionalized Carbazole> 360 °C142-165 °CForms stable amorphous glasses nih.gov
Carbazole/Dibenzo[b,d]furan> 400 °C> 190 °CExcellent thermal stability rsc.org
Indolo[3,2,1-jk]carbazole-> 101 °CHigh triplet energy researchgate.net

Photovoltaic Materials and Organic Solar Cells

In the realm of organic photovoltaics (OPVs), carbazole derivatives serve primarily as electron-donor materials within the bulk heterojunction (BHJ) active layer. doaj.orgnih.govrsc.org The function of this layer is to absorb sunlight to generate excitons (bound electron-hole pairs) and then separate these excitons into free charge carriers at the interface between the donor and an electron-acceptor material (often a fullerene derivative like PCBM).

The favorable electronic properties of carbazoles, including their ability to be tuned for strong light absorption and appropriate HOMO energy levels for efficient hole extraction, make them highly suitable for this role. nih.govmdpi.com Donor-acceptor type small molecules and polymers incorporating carbazole units have been designed to achieve narrow optical bandgaps, allowing for broader absorption of the solar spectrum. nih.gov For example, a small molecule named DI3TCz, which uses a carbazole central unit, has been successfully applied in OPVs, leading to a power conversion efficiency (PCE) of 6.46%. nih.govrsc.org

Conjugated Polymers and Copolymers Derived from Dimethyl-9H-carbazole Monomers

1,5-Dimethyl-9H-carbazole and its isomers can be used as monomers to synthesize conjugated polymers for various electronic applications. The connectivity of the carbazole units in the polymer backbone significantly influences the material's properties. mdpi.com Common polymerization techniques include Suzuki coupling, Stille coupling, and electrochemical oxidation. researchgate.netmdpi.comnih.gov

For instance, new series of conjugated polymers based on 1,8-carbazolylene units have been synthesized via Pd-catalyzed polycondensation. mdpi.com By copolymerizing carbazole monomers with different comonomers (e.g., electron-accepting units), the electronic and optical properties of the resulting polymer, such as the HOMO/LUMO levels and the optical bandgap, can be systematically tuned. mdpi.com These carbazole-based polymers often exhibit strong fluorescence and good hole-transporting ability, making them candidates for use in PLEDs and OPVs. mdpi.comnih.govnih.gov Dendritic carbazole-based conjugated polymers have also been synthesized, showing potential as fluorescent probes and demonstrating good thermal stability. nih.govnih.govsemanticscholar.org

Table of Compounds Mentioned

Abbreviation / Trivial NameFull Chemical Name
PCBM nih.govnih.gov-Phenyl-C61-butyric acid methyl ester
DI3TCzA small molecule with a carbazole central unit and 1,3-indanedione end groups
mDCzPFA carbazole/fluorene-based host material
p-CbzBizA carbazole/benzimidazole-based bipolar molecule
TPBDF-Cz19-(4'-(4,6-bis(9,9-dimethyl-9H-fluoren-2-yl)-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole
Cz4FS(Tetrafluorovinylphenyl)carbazole

Design and Synthesis of Functionalized Monomers

The development of advanced materials based on this compound begins with the strategic design and synthesis of functionalized monomers. These monomers are the essential building blocks that are subsequently polymerized to form materials with tailored properties for applications in organic electronics like organic light-emitting diodes (OLEDs) and photovoltaics. elsevierpure.com

The design strategy for these monomers involves introducing reactive functional groups at specific positions on the this compound core. These functional groups serve two primary purposes: they enable polymerization through various coupling reactions, and they can be used to fine-tune the electronic and physical properties of the final polymer. researchgate.netnih.gov Common reactive groups include halogens (e.g., bromine) or boronic acids/esters, which are suitable for cross-coupling reactions. elsevierpure.compolyu.edu.hk

The synthesis of these functionalized monomers typically involves multi-step chemical reactions. A general approach often starts with the functionalization of the carbazole core itself. For instance, halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms at reactive sites on the carbazole ring system. mdpi.com These halogenated derivatives then serve as versatile intermediates for further modifications or as monomers for polymerization. acs.org Another key position for functionalization is the nitrogen atom (N-9 position), where various alkyl or aryl groups can be introduced to enhance solubility and modify the charge-transporting properties of the resulting polymers. mdpi.com

A representative synthetic approach for creating a polymerizable monomer from a dimethylcarbazole derivative is outlined below, based on established carbazole chemistry:

StepReactionReagents & ConditionsPurpose
1 N-AlkylationThis compound, Alkyl Halide (e.g., 1-bromooctane), Base (e.g., NaH) in DMFTo improve solubility and processability of the final polymer.
2 DihalogenationN-alkylated-1,5-dimethyl-9H-carbazole, N-Bromosuccinimide (NBS) in DMFTo introduce reactive sites (bromine atoms) for subsequent polymerization reactions (e.g., Suzuki or Yamamoto coupling).
3 Borylation (Alternative to Halogenation)Dihalo-derivative, Bis(pinacolato)diboron, Palladium catalystTo create a boronic ester monomer for Suzuki coupling polymerization.

This table presents a generalized synthetic route applicable to carbazole derivatives.

The strategic placement of functional groups is critical. For instance, functionalization at the 3,6- or 2,7- positions is common for creating linear conjugated polymers. researchgate.netnih.gov The presence of the methyl groups at the 1 and 5 positions would sterically influence which other positions are most favorable for functionalization and subsequent polymerization, thus impacting the planarity and conjugation length of the resulting polymer backbone. scite.ai

Polymerization Techniques (e.g., Click Polymerization, Chemical, Electrochemical)

Once functionalized monomers of this compound are synthesized, they can be transformed into polymers—poly(dimethyl-9H-carbazole)s—using various polymerization techniques. The choice of method significantly influences the polymer's molecular weight, structure, and purity, which in turn dictate its material properties. mdpi.com

Chemical Polymerization: This is a widely used method for synthesizing carbazole-based polymers. Oxidative coupling polymerization is a common chemical route, employing oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). mdpi.com In this process, the monomer is oxidized to form radical cations, which then couple to form dimer, trimer, and eventually long polymer chains. The reaction conditions, such as solvent, temperature, and oxidant concentration, are crucial parameters that affect the final polymer's structure and properties. mdpi.com Another powerful set of chemical methods includes transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Yamamoto polymerizations. These methods offer excellent control over the polymer's structure and are used to create well-defined alternating copolymers by reacting, for example, a dibromo-carbazole monomer with a diboronic acid-functionalized comonomer. nih.gov

Electrochemical Polymerization: Electropolymerization is a clean and efficient method for creating thin, uniform polymer films directly onto a conductive substrate (like indium tin oxide glass or platinum). frontiersin.org The process involves the anodic oxidation of the monomer in an electrolyte solution. rsc.org Applying a specific potential causes the monomer to oxidize into radical cations near the electrode surface. These reactive species then couple and deposit onto the electrode as a growing polymer film. frontiersin.org The thickness and morphology of the film can be precisely controlled by adjusting electrochemical parameters such as the applied potential, current density, and polymerization time. mdpi.com This technique is particularly valuable for fabricating electrodes for electronic devices like electrochromic windows and sensors. mdpi.com

Click Polymerization: "Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction used in polymerization. To apply this method, monomers of this compound would need to be functionalized with both an azide (B81097) and an alkyne group. The subsequent "click polymerization" would link these monomers together via stable triazole rings. This method allows for the synthesis of well-defined polymer structures under mild reaction conditions. researchgate.net

Polymerization MethodMechanismKey FeaturesTypical Monomers
Chemical (Oxidative) Monomer oxidation to radical cations, followed by radical-radical coupling.Simple, scalable. Can produce high molecular weight polymers. Less structural control.Carbazole and its N-alkyl derivatives.
Chemical (Cross-Coupling) Transition-metal catalyzed coupling (e.g., Suzuki, Stille).High degree of structural control. Ideal for alternating copolymers.Dihalo- and/or diboronic acid-functionalized carbazoles.
Electrochemical Anodic oxidation of monomers at an electrode surface, leading to film deposition.Forms thin, uniform films directly on substrates. Film thickness is controllable.Carbazole and derivatives soluble in the electrolyte. frontiersin.org
Click Polymerization Step-growth polymerization via reactions like copper-catalyzed azide-alkyne cycloaddition.High yield, mild conditions, creates polymers with triazole linkages.Carbazole monomers functionalized with both azide and alkyne groups.

Structure-Property Relationships in Poly(dimethyl-9H-carbazole) Systems

The relationship between the chemical structure of a polymer and its physical properties is a fundamental concept in materials science. For poly(dimethyl-9H-carbazole) systems, the specific placement of the two methyl groups on the carbazole ring is expected to have a significant impact on the polymer's electronic, optical, and mechanical characteristics. nih.govrsc.org

While direct studies on the 1,5-dimethyl isomer are not extensively documented in the provided search results, research on the closely related poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl) provides valuable insights into the effects of methyl substitution. scite.ai In these systems, methyl groups at the 3 and 6 positions were found to enhance the electrolytic stability of the polymer compared to unsubstituted poly(9-alkyl-9H-carbazole-2,7-diyl)s. scite.ai This increased stability is crucial for the longevity of organic electronic devices.

The position of the methyl groups influences the polymer's conformation and, consequently, its electronic properties. Methyl groups are bulky and can introduce steric hindrance, which may twist the polymer backbone and reduce the effective conjugation length. scite.ai A reduced conjugation length typically leads to a larger band gap and a blue-shift in the material's absorption and emission spectra. mdpi.com Therefore, a polymer derived from this compound would likely exhibit different optical properties (e.g., color of emitted light) compared to polymers from 3,6- or 2,7-dimethyl isomers.

The key structure-property relationships in polycarbazole systems are summarized below, with inferred effects for the 1,5-dimethyl isomer:

Structural FeatureProperty AffectedExpected Effect of 1,5-Dimethyl Substitution
Position of Methyl Groups Electronic Conjugation & Band GapSteric hindrance from the 1,5-positions may twist the polymer backbone, potentially decreasing conjugation and increasing the optical band gap, leading to blue-shifted emission compared to more planar analogues. scite.ai
Polymer Linkage (e.g., 2,7- vs 3,6-) Hole Mobility & Emission ColorThe linkage points determine the linearity and planarity of the conjugated path. A polymer of 1,5-dimethylcarbazole would likely be linked through other available positions (e.g., 3,6- or 2,7-), defining its primary electronic characteristics. nih.gov
N-9 Substituent Solubility & Solid-State PackingAttaching long, branched alkyl chains at the nitrogen position is a common strategy to improve solubility in organic solvents, which is essential for solution-based processing of devices. mdpi.com
Electrolytic Stability Device LifetimeMethyl substitution can block reactive sites on the carbazole ring, leading to greater stability against oxidation under electrolytic conditions, which is beneficial for device longevity. scite.ai

Understanding these relationships is crucial for designing new poly(this compound) materials with optimized performance for specific applications, such as achieving a desired emission color in an OLED or maximizing efficiency in a solar cell. researchgate.netrsc.org

Organic Nanoparticles Formation and Properties

Carbazole derivatives, including this compound, can be used to form highly stable fluorescent organic nanoparticles (FONs). nih.gov These nanoparticles represent a state of matter intermediate between individual molecules and bulk material, often exhibiting unique photophysical properties. FONs are of interest for applications in sensing, bio-imaging, and as components in optoelectronic devices. researchgate.net

The most common method for preparing carbazole-based organic nanoparticles is the reprecipitation technique. researchgate.net This process involves dissolving the carbazole compound in a good organic solvent (e.g., tetrahydrofuran (B95107), THF) and then rapidly injecting this solution into a poor solvent, typically water, under vigorous stirring. Because the organic compound is insoluble in water, it precipitates out of the solution to form nanosized aggregates. Surfactants can be used to control the size and stability of the nanoparticles. mdpi.com

The properties of the resulting nanoparticles, such as their size, morphology, and fluorescence characteristics, are highly dependent on several factors:

Molecular Structure: The structure of the carbazole derivative, including the position of substituents like the methyl groups in this compound, plays a critical role in the intermolecular interactions (e.g., π-π stacking) that drive nanoparticle formation and determine their final properties. nih.gov

Solvent System: The ratio of the good solvent to the poor solvent (e.g., THF/water ratio) directly influences the rate of precipitation and, consequently, the final particle size.

Concentration: The initial concentration of the carbazole compound in the organic solvent can affect the number of nuclei formed and the ultimate size distribution of the nanoparticles. nih.gov

A key characteristic of these carbazole-based nanoparticles is their fluorescence. Often, the emission spectrum of the nanoparticles is significantly red-shifted compared to the emission of the individual molecules in a dilute solution. This phenomenon is attributed to the formation of aggregates (J- or H-aggregates) and strong intermolecular electronic interactions within the nanoparticle. nih.gov The size of the nanoparticles can also influence the emission wavelength.

ParameterInfluence on Nanoparticle Properties
Carbazole Derivative Structure Determines intermolecular packing, stability, and intrinsic fluorescence.
Solvent/Anti-solvent Ratio Affects particle size; higher water content often leads to smaller particles.
Concentration Influences nucleation and growth, affecting size and size distribution.
Temperature Can alter solubility and aggregation kinetics, impacting final particle characteristics. nih.gov

In addition to forming pure organic nanoparticles, carbazole derivatives can also be employed as reducing and capping agents in the green synthesis of metallic nanoparticles, such as gold nanoparticles. nih.gov In such processes, the carbazole compound reduces the metal salt, and the resulting carbazole derivatives functionalize the surface of the metal nanoparticle, controlling its growth and imparting fluorescence. researchgate.net

Application in Chemical Sensing Research

Carbazole and its derivatives are excellent candidates for the development of fluorescent chemical sensors due to their inherent high fluorescence quantum yields and chemical stability. clockss.orgchemrxiv.org The this compound scaffold can serve as the core fluorophore (the light-emitting component) in a chemosensor designed to detect specific analytes like metal ions or anions. rsc.org

The general design of a carbazole-based fluorescent sensor involves two key components:

The Fluorophore: The this compound unit, which provides the fundamental fluorescence signal.

The Receptor (Binding Site): A separate chemical moiety attached to the carbazole core that is designed to selectively bind to a specific target analyte.

The detection mechanism typically relies on the interaction between the analyte and the receptor, which in turn modulates the fluorescence of the carbazole unit. clockss.org Common signaling mechanisms include:

Fluorescence Quenching ("Turn-Off"): Upon binding the analyte, the fluorescence intensity of the carbazole is significantly decreased. This can happen through processes like photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the bound analyte. For example, many sensors for copper ions (Cu²⁺) operate via a quenching mechanism. clockss.orgresearchgate.net

Fluorescence Enhancement ("Turn-On"): In some cases, the sensor is non-fluorescent or weakly fluorescent in its free state. Binding of the analyte can restrict molecular rotations or block a quenching pathway, leading to a dramatic increase in fluorescence intensity. chemrxiv.org

Ratiometric Sensing: The sensor might have two emission peaks. Upon binding the analyte, the intensity of one peak decreases while the other increases, leading to a change in the ratio of their intensities. This method is often more reliable as it is independent of the sensor's concentration.

The selectivity of the sensor is determined by the design of the receptor. By incorporating specific functional groups—such as crown ethers for alkali metal ions, polyamines for transition metal ions, or hydrogen-bond donors for anions—a sensor based on this compound can be tailored for high selectivity towards a particular target. chemrxiv.orgresearchgate.net The methyl groups on the carbazole ring can also influence the sensor's properties by modifying the electron density of the fluorophore and its photophysical characteristics.

Sensor ComponentFunctionExample MoietyTarget Analyte Example
Fluorophore Emits light upon excitation.This compound-
Receptor Selectively binds to the target analyte.Di-2-picolylamineCu²⁺ clockss.org
Linker Connects the fluorophore and receptor.Amide, ether, or direct bond-

The development of such sensors is critical for applications in environmental monitoring (detecting heavy metal pollutants), medical diagnostics, and biological research. clockss.org

Structure Property Relationships in 1,5 Dimethyl 9h Carbazole Analogs

Influence of Methyl Substitution on Electronic and Photophysical Properties

The substitution of methyl groups on the carbazole (B46965) core generally leads to noticeable shifts in the absorption and emission spectra. In many carbazole derivatives, such substitutions can cause a bathochromic (red) shift in both the absorption and emission maxima. mdpi.com This phenomenon is attributed to the electron-donating nature of the methyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent
9H-Carbazole~324, 337~340, 355Cyclohexane
3,6-di-tert-butylcarbazole~330, 343~346, 361n-heptane
1,5-dimethyl-9H-carbazoleExpected Red-ShiftExpected Red-Shift-

Note: The data for this compound is an expected trend based on established principles of substituent effects on the carbazole chromophore.

The triplet energy (ET) is a critical parameter for carbazole derivatives, especially when they are used as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The host's triplet energy must be higher than that of the phosphorescent guest to ensure efficient energy transfer. The substitution pattern on the carbazole core plays a crucial role in determining the triplet energy.

Generally, extending the π-conjugation of the molecule tends to lower the triplet energy. However, the introduction of alkyl groups like methyl at non-conjugating positions, such as the 1 and 5 positions, is not expected to significantly lower the triplet energy. In some cases, steric interactions introduced by bulky substituents can even lead to a slight increase in the triplet energy by disrupting intermolecular interactions that would otherwise lower the energy level in the solid state. rsc.orgresearchgate.net For carbazole-based materials, maintaining a high triplet energy is often a key design goal. nih.gov While specific values for this compound are not detailed in the provided context, it is anticipated that its triplet energy would be comparable to or slightly modulated from that of the parent carbazole, making it potentially suitable as a host for certain phosphorescent emitters.

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. Methyl substitution can influence the PLQY through several mechanisms. The electron-donating nature of methyl groups can enhance the radiative decay rate. However, steric effects can also play a significant role. For example, the introduction of bulky groups can restrict intramolecular rotations, which are non-radiative decay pathways, thereby increasing the quantum yield. acs.org

Conversely, if the steric hindrance is too great, it can lead to significant distortion of the molecular geometry, which may decrease the overlap of the π-orbitals and potentially reduce the luminescence efficiency. In many cases, carbazole derivatives have been shown to exhibit high fluorescence quantum yields, often exceeding 80-100% in solution. researchgate.netrsc.org The solid-state quantum yield is often different and highly dependent on the molecular packing and intermolecular interactions. researchgate.net The dimethylation at the 1 and 5 positions would be expected to influence these packing arrangements.

Compound DerivativeQuantum Yield (ΦF) in SolutionKey Influencing Factor
General Carbazole Derivatives0.88–1.00High intrinsic fluorescence of the carbazole core. researchgate.net
Protonated Pyridine-functionalized CarbazolesIncreased from 16% to 80%Restriction of intramolecular rotation upon protonation. rsc.org
Carbazole-Cyanostilbene ConjugatesSignificantly Increased in AggregatesRestriction of intramolecular motion (AIE effect). acs.org

Steric and Electronic Effects of Dimethylation on Molecular Planarity and Conformation

The introduction of methyl groups at the 1 and 5 positions of the 9H-carbazole ring system introduces significant steric hindrance. These "bay-region" interactions can force the carbazole framework to deviate from planarity. This distortion can have a cascading effect on the material's properties. A less planar conformation can reduce the extent of π-conjugation across the molecule, which in turn can lead to a blue-shift in the absorption and emission spectra, counteracting the electronic donating effect of the methyl groups. scite.ai

Furthermore, the conformation of the molecule, particularly the dihedral angles between the carbazole core and any attached functional groups, is heavily influenced by these steric interactions. researchgate.net Control over molecular conformation is crucial as it dictates the packing of molecules in the solid state, which is a key determinant of the bulk material properties. The non-planar nature induced by the 1,5-dimethyl substitution can disrupt close π-π stacking, which can be advantageous in some applications by reducing self-quenching of luminescence in the solid state.

Correlation between Molecular Structure and Charge Transport Characteristics

Carbazole and its derivatives are well-known for their excellent hole-transporting properties, making them integral components in organic electronic devices. mdpi.commdpi.com The charge transport in these materials is governed by the overlap of molecular orbitals between adjacent molecules, which is highly dependent on the molecular packing in the solid state.

Design Principles for Tuning Material Properties via Dimethylation and Further Functionalization

The strategic dimethylation at the 1 and 5 positions of the carbazole core serves as a powerful tool for fine-tuning the properties of carbazole-based materials. This substitution pattern can be used to control the balance between electronic and steric effects to achieve desired outcomes.

For example, to design materials with high solid-state luminescence efficiency, the 1,5-dimethyl substitution can be employed to prevent aggregation-caused quenching by enforcing a non-planar conformation. For applications requiring specific energy level alignments, such as in OLEDs or solar cells, the electron-donating nature of the methyl groups can be used to adjust the HOMO level.

Further functionalization of the this compound scaffold opens up a vast chemical space for creating novel materials. For instance, attaching electron-accepting moieties to this core can create bipolar host materials with balanced electron and hole transport properties. acs.org The introduction of other functional groups can also be used to modulate solubility, thermal stability, and other physical properties. rsc.org By understanding the fundamental effects of dimethylation, chemists can rationally design new carbazole derivatives with tailored properties for a wide range of applications in organic electronics. rsc.org

Advanced Analytical Techniques for Material Characterization Beyond Spectroscopy

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. lucideon.comlcms.cz In the context of carbazole-based polymers, GPC is essential for understanding how polymerization conditions affect the chain length and dispersity of the resulting material.

For example, in the synthesis of a carbazole-based dendritic conjugated polymer, GPC analysis was used to determine the number-averaged molecular weight (Mn) to be 24902 g/mol with a polydispersity index (PDI) of 1.329. nih.gov This information is critical as the molecular weight of a polymer significantly influences its physical properties, such as solubility, viscosity, and mechanical strength. researchgate.net The analysis is typically performed using a solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF), and calibrated against known standards, often polystyrene. ntu.edu.tw

Table: GPC Data for a Representative Carbazole-Based Polymer nih.gov

ParameterValue
Mn ( g/mol )24902
Mw ( g/mol )33095
PDI (Mw/Mn)1.329

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a technique used to study the surface morphology and topography of materials at a microscopic level. For carbazole-based materials, SEM can reveal details about their structure, such as the shape and size of particles or the texture of a film.

In a study of carbazole-based nanoparticles, Field Emission Scanning Electron Microscopy (FE-SEM) was used to observe the morphology of the prepared nanoparticles. nih.gov The images revealed a cubic shape, providing valuable insight into the self-assembly of the carbazole (B46965) derivative. Similarly, SEM has been used to characterize the morphology of hypercrosslinked polymers based on carbazole, which is important for applications such as gas adsorption. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine the thermal properties of materials, such as melting point, glass transition temperature, and thermal stability.

For carbazole derivatives, DSC can be used to investigate their thermal stability and phase behavior. A study on the antioxidant properties of carbazole derivatives utilized DSC to assess their thermal stabilities. nih.gov The DSC curves of the derivatives were compared to that of unsubstituted carbazole, and the results indicated that the derivatives possessed improved oxidation stability. nih.gov The analysis is typically performed by heating the sample at a constant rate in a controlled atmosphere, such as nitrogen. nih.gov

Future Research Directions and Challenges in 1,5 Dimethyl 9h Carbazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for carbazole (B46965) synthesis, such as the Graebe-Ullmann reaction and the Borsche-Drechsel cyclization, have been foundational, the future of 1,5-Dimethyl-9H-carbazole synthesis lies in the development of more efficient and environmentally benign methodologies. nih.govtandfonline.com A significant trend is the move towards "green" chemistry, utilizing less hazardous reagents and reaction conditions. rsc.org

Future research will likely focus on:

One-Pot Syntheses: Developing multi-component reactions that allow for the construction of the this compound core in a single step from simple precursors will be a key area of investigation. nih.govbohrium.com This approach improves atom economy and reduces waste.

Metal-Catalyzed Cross-Coupling Reactions: Further exploration of palladium, copper, and iron-catalyzed reactions is expected to yield more efficient and selective routes to substituted 1,5-Dimethyl-9H-carbazoles. nih.govrsc.org These methods offer the potential for milder reaction conditions and greater functional group tolerance.

Chemo-enzymatic Synthesis: The use of enzymes in combination with chemical synthesis offers a promising avenue for the stereoselective synthesis of chiral this compound derivatives, which could have applications in specialized electronic materials. mdpi.com

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of this compound and its derivatives.

A comparative overview of traditional versus emerging synthetic strategies is presented in the table below.

Methodology Key Features Advantages Challenges
Traditional Methods (e.g., Graebe-Ullmann) High temperatures, harsh reagents. nih.govtandfonline.comWell-established.Low yields, limited functional group tolerance, waste generation.
Metal-Catalyzed Cross-Coupling Use of catalysts like Palladium, Copper, Iron. nih.govrsc.orgMilder conditions, higher yields, better selectivity.Catalyst cost and removal, ligand design.
One-Pot Reactions Multiple reaction steps in a single vessel. nih.govbohrium.comIncreased efficiency, reduced waste.Complex reaction optimization.
Chemo-enzymatic Synthesis Combination of chemical and biological catalysts. mdpi.comHigh stereoselectivity, environmentally friendly.Enzyme stability and cost.

Exploration of Advanced Functionalization Strategies at Specific Positions

The ability to precisely introduce functional groups at specific positions on the this compound core is crucial for tuning its properties. Future research will move beyond traditional electrophilic substitution reactions to more sophisticated C-H functionalization techniques. nih.govdmaiti.comyoutube.com

Key areas of future exploration include:

Direct C-H Activation: The development of catalytic systems that can selectively activate and functionalize the C-H bonds at various positions of the carbazole nucleus without the need for pre-installed directing groups is a major goal. nih.govdmaiti.commdpi.com This would provide a more atom-economical and efficient way to synthesize novel derivatives.

Transient Directing Groups: The use of transient directing groups, which can be easily attached and removed, offers a powerful strategy for achieving site-selective functionalization at otherwise inaccessible positions. nih.gov

Multi-functionalization: Strategies for the controlled introduction of multiple and different functional groups onto the this compound scaffold will be critical for creating complex molecules with tailored properties for advanced applications. nih.gov

The table below summarizes the potential of different functionalization strategies.

Functionalization Strategy Target Positions Potential Advantages Anticipated Challenges
Direct C-H Activation C2, C3, C4, C6, C7, C8High atom economy, reduced synthetic steps. nih.govdmaiti.commdpi.comRegioselectivity control, catalyst development.
Transient Directing Groups Previously inaccessible positions. nih.govAccess to novel substitution patterns.Development of efficient and cleavable directing groups.
Multi-functionalization Multiple positions on the ring. nih.govCreation of complex, highly tailored molecules.Control over selectivity and reaction conditions.

Computational Design of Dimethyl-9H-carbazole Derivatives with Tailored Properties

Computational chemistry is becoming an indispensable tool in the design of new materials. researchgate.net Quantum chemical calculations and molecular modeling will play a pivotal role in predicting the electronic, optical, and physical properties of novel this compound derivatives before their synthesis. rsc.orgafricaresearchconnects.comnih.gov

Future research directions in this area include:

Property Prediction: Utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) to accurately predict properties such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics. nih.gov

Virtual Screening: Employing high-throughput computational screening to identify promising candidate molecules with desired properties for specific applications, thereby accelerating the discovery process. researchgate.net

Understanding Structure-Property Relationships: Developing a deeper theoretical understanding of how the substitution pattern and the nature of functional groups on the this compound core influence its properties. nih.gov

The following table highlights the impact of computational design on materials development.

Computational Approach Objective Expected Outcome
DFT/TD-DFT Calculations Predict electronic and optical properties. nih.govRational design of molecules with targeted characteristics.
Virtual Screening Identify promising candidates from large libraries. researchgate.netAccelerated discovery of new functional materials.
Molecular Dynamics Simulations Understand intermolecular interactions in the solid state.Design of materials with improved film morphology and device performance.

Integration of Dimethyl-9H-carbazole into Emerging Optoelectronic Devices

Carbazole derivatives are well-established as excellent materials for a variety of optoelectronic applications due to their high hole mobility and thermal stability. researchgate.netrsc.orgmdpi.comnih.gov The unique substitution pattern of this compound could offer advantages in terms of solubility and morphology control in thin films.

Future research will focus on integrating this compound derivatives into:

Organic Light-Emitting Diodes (OLEDs): As host materials for phosphorescent emitters, as hole-transporting materials, or as the emissive component itself, particularly for blue emission. mdpi.comsemanticscholar.org

Organic Solar Cells (OSCs): As donor materials in bulk heterojunction solar cells, where their electronic properties can be tuned to optimize light absorption and charge separation. researchgate.netresearchgate.net

Perovskite Solar Cells (PSCs): As hole-transporting materials, where their stability and charge transport properties are critical for device performance and longevity. nih.gov

Other Emerging Devices: Including organic field-effect transistors (OFETs), sensors, and electrochromic devices. mdpi.comnbinno.com

The table below outlines the potential roles of this compound in various devices.

Device Potential Role of this compound Key Properties Required
OLEDs Host, Hole-Transport Layer, Emitter. mdpi.comsemanticscholar.orgHigh triplet energy, good hole mobility, high photoluminescence quantum yield.
OSCs Donor Material. researchgate.netresearchgate.netBroad absorption spectrum, suitable HOMO level, good film-forming properties.
PSCs Hole-Transporting Material. nih.govHigh hole mobility, good energy level alignment with perovskite, chemical stability.
OFETs Active Channel Material. nbinno.comHigh charge carrier mobility, good environmental stability.

Fundamental Understanding of Excited State Dynamics in Dimethylated Carbazole Systems

A deep understanding of the photophysical processes that occur in this compound upon photoexcitation is crucial for optimizing its performance in optoelectronic devices. rsc.orgmdpi.com Advanced spectroscopic techniques will be key to unraveling these complex dynamics. researchgate.netmdpi.com

Future research will aim to:

Elucidate Relaxation Pathways: Using femtosecond and nanosecond transient absorption spectroscopy to map the excited-state relaxation pathways, including internal conversion, intersystem crossing, and fluorescence. mdpi.comresearchgate.net

Investigate Charge Transfer States: In donor-acceptor systems based on this compound, understanding the dynamics of intramolecular charge transfer (ICT) states is critical for applications in TADF and photovoltaics. chemrxiv.orgchemrxiv.org

Study Aggregate Effects: Investigating how intermolecular interactions in the solid state (e.g., in thin films) affect the excited-state dynamics and ultimately the device performance. mdpi.com This includes studying the formation of excimers and aggregates.

The table below details the experimental techniques and the insights they can provide.

Spectroscopic Technique Information Gained Relevance
Femtosecond Transient Absorption Ultrafast excited-state dynamics, internal conversion. mdpi.comresearchgate.netUnderstanding initial relaxation processes.
Nanosecond Transient Absorption Triplet state formation and decay, intersystem crossing. mdpi.comresearchgate.netImportant for phosphorescent and TADF materials.
Time-Resolved Fluorescence Fluorescence lifetimes, excimer/aggregate formation. mdpi.comCorrelating structure with emissive properties.
Quantum Chemical Simulations Theoretical insights into excited state character and dynamics. rsc.orgnih.govComplements experimental findings and aids in interpretation.

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